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Clinical Efficacy & In-Vitro Data

The following tables summarize quantitative data on the use of eravacycline for CRAB infections from

recent studies.

Table 1: Clinical Outcomes in ICU Patients with CRAB Pneumonia (Retrospective Study) This table

compares eravacycline and tigecycline in a hospital setting [1].

Eravacycline Tigecycline

Parameter P-value
Group (n=33) Group (n=32)

30-day Mortality Rate 15.2% 25.0% Not Specified

(NS)

Infection Symptom Resolution/Cure No significant No significant NS

Rate difference difference

Time to Antibiotic Initiation (days, 6.52 £5.03 4.09+3.14 <0.05

mean * SD)

Incidence of Multiple Organ 45.5% 15.5% <0.05

Dysfunction Syndrome (MODS)
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Eravacycline Tigecycline

Parameter P-value
Group (n=33) Group (n=32)

Median Hospital Stay (days) 27 19 NS

Table 2: In-Vitro Susceptibility and Synergy of Eravacycline (Laboratory Study) This table presents

findings on the potency of eravacycline and its potential in combination therapies [2].

Value /

Parameter o Details
Finding

Eravacycline MIC90 (against 0.5 pg/mL This concentration is at the EUCAST susceptibility

CRAB) breakpoint (< 0.5 pg/mL) [2].

Meropenem MIC50/MIC90 32 /256 Confirms high-level resistance in the tested CRAB
pg/mL isolates [2].

Synergy: MEV + Ceftazidime  45.5% of Fractional Inhibitory Concentration Index (FICI)
isolates indicated synergy [2].

Synergy: MEV + Gentamicin 36.4% of FICI indicated synergy [2].
isolates

Most Prevalent blaOXA-23 Found in the collected CRAB isolates [2].

Carbapenemase Gene

Experimental Protocols

Here are detailed methodologies for key experiments cited in the data above.

Protocol 1: Clinical Outcome Analysis for CRAB Pneumonia

This protocol outlines the methodology for the retrospective clinical study summarized in Table 1 [1].
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1. Study Design and Population: A retrospective study of 65 ICU patients with CRAB pneumonia.
Patients were stratified into two groups based on targeted therapy: eravacycline (n=33) or tigecycline
(n=32).
2. Inclusion Criteria: Adult ICU patients with respiratory tract specimens yielding CRAB,
susceptibility to polymyxin B, and treatment with the target drug for =72 hours.
3. Exclusion Criteria: Isolates with in-vitro insensitivity to the study drugs, age <18 years, or
incomplete clinical data.
4. Drug Administration:

o Eravacycline: Intravenous (IV), 1 mg/kg every 12 hours.

o Tigecycline: 1V, initial dose of 100 mg, then 50 mg every 12 hours.
5. Outcome Measures:

o Primary: 30-day all-cause mortality.

o Secondary: Clinical cure rate (resolution of symptoms, normalization of inflammatory markers

and body temperature), 30-day readmission rate, and adverse events.

6. Data Analysis: Statistical analysis can be performed using software like SPSS. Categorical
variables (e.g., mortality) are compared using Chi-square tests, while continuous variables (e.qg.,
hospital stay) are compared using Student's t-test or the Mann-Whitney U-test, as appropriate. A p-
value < 0.05 is considered statistically significant.

Protocol 2: In-Vitro Synergy Testing using the E-Test Method

This

protocol details the laboratory procedure for assessing synergy between antibiotics, as referenced in

Table 2 [2].

1. Bacterial Isolates: Collect and confirm extensively drug-resistant (XDR) CRAB isolates.
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone (e.g., meropenem-
vaborbactam, gentamicin, ceftazidime).
2. Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard and lawn it
onto Mueller-Hinton agar plates.
3. Strip Placement: Place E-test strips for the two antibiotics to be tested (e.g., meropenem-
vaborbactam and ceftazidime) perpendicular to each other on the agar plate, ensuring they cross at
their respective MIC values.
4. Incubation: Incubate the plates at 37°C for 16-20 hours.
5. Fractional Inhibitory Concentration Index (FICI) Calculation:

o FICI=FIC, + FICg

o FICp = (MIC of drug A in combination) / (MIC of drug A alone)

o FICg = (MIC of drug B in combination) / (MIC of drug B alone)

6. Interpretation:
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o Synergy: FICI <0.5
o Additivity/Indifference: 0.5 < FICI < 4.0
o Antagonism: FIC| > 4.0

Experimental Workflow and Clinical Decision Pathway

The following diagrams, created with Graphviz, illustrate the logical relationships and workflows described

in the protocols and studies.

Diagram 1: In-Vitro Synergy Testing Workflow

This diagram outlines the key steps for testing antibiotic synergy in the laboratory, as described in Protocol 2.
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In-Vitro Synergy Testing Workflow
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Diagram 2: Clinical Decision Pathway for CRAB Pneumonia

This diagram visualizes the patient inclusion pathway and treatment outcomes from the clinical study in

Protocol 1.

Clinical Pathway for CRAB Pneumonia

Initial ICU Diagnosis:
250 Patients with CRAB Pneumonia

l

Apply Exclusion Criteria

(185 Patients Excluded)

Final Study Cohort:
65 Patients

Eravacycline Group (n=33) Tigecycline Group (n=32)
IV, 1 mg/kg q12h IV, 100mg load then 50mg q12h

Outcome: 30-day Mortality 15.2% Outcome: 30-day Mortality 25.0%

Click to download full resolution via product page

Key Takeaways for Researchers

¢ Clinical Context is Crucial: The clinical study noted that the eravacycline group had a longer
duration of prior antibiotic therapy and a higher incidence of MODS at baseline, suggesting they
may have been more critically ill [1]. This is vital for interpreting the observed lower mortality rate.

¢ Consultation Improves Outcomes: In the clinical study, no deaths occurred among eravacycline-
treated patients who received infectious disease specialist consultations, highlighting the
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importance of multidisciplinary care [1].

e Synergy is a Promising Avenue: The in-vitro data shows that combining meropenem-vaborbactam
with other agents can achieve synergy against CRAB, even though vaborbactam itself does not
typically target the most common CRAB carbapenemases [2]. This suggests a role for non-traditional
combination regimens.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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